

Commercial suppliers of high-purity 5-Cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Cyano-2-methylbenzoic acid

Cat. No.: B171804

[Get Quote](#)

An In-depth Technical Guide to Sourcing and Verifying High-Purity **5-Cyano-2-methylbenzoic Acid** (CAS: 1975-54-8)

Abstract

This technical guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals involved in the procurement and application of **5-Cyano-2-methylbenzoic acid** (CAS No. 1975-54-8). The purity of this critical chemical intermediate is paramount for the success of downstream synthetic applications, ensuring reproducibility, minimizing side-product formation, and maintaining the integrity of experimental outcomes. This document provides a comprehensive overview of reputable commercial suppliers, outlines robust protocols for purity verification via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, details a common purification strategy, and establishes guidelines for safe handling and storage.

Introduction: The Strategic Importance of 5-Cyano-2-methylbenzoic Acid

5-Cyano-2-methylbenzoic acid is an aromatic carboxylic acid featuring three key functional groups: a carboxylic acid, a nitrile (cyano), and a methyl group. This specific arrangement makes it a highly versatile and valuable building block in organic synthesis. The carboxylic acid provides a handle for amide bond formation, esterification, or other derivatizations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in

cycloadditions, offering a rich scaffold for molecular elaboration. The methyl group provides steric and electronic influence on the aromatic ring's reactivity.

In pharmaceutical research, the purity of such intermediates is not merely a recommendation but a stringent requirement. Impurities can lead to unpredictable reaction kinetics, the formation of unwanted byproducts that complicate purification, and the introduction of potentially toxic components into a drug candidate's synthesis pathway. Therefore, a rigorous approach to both sourcing and in-house verification of **5-Cyano-2-methylbenzoic acid** is a foundational step in any research and development campaign.

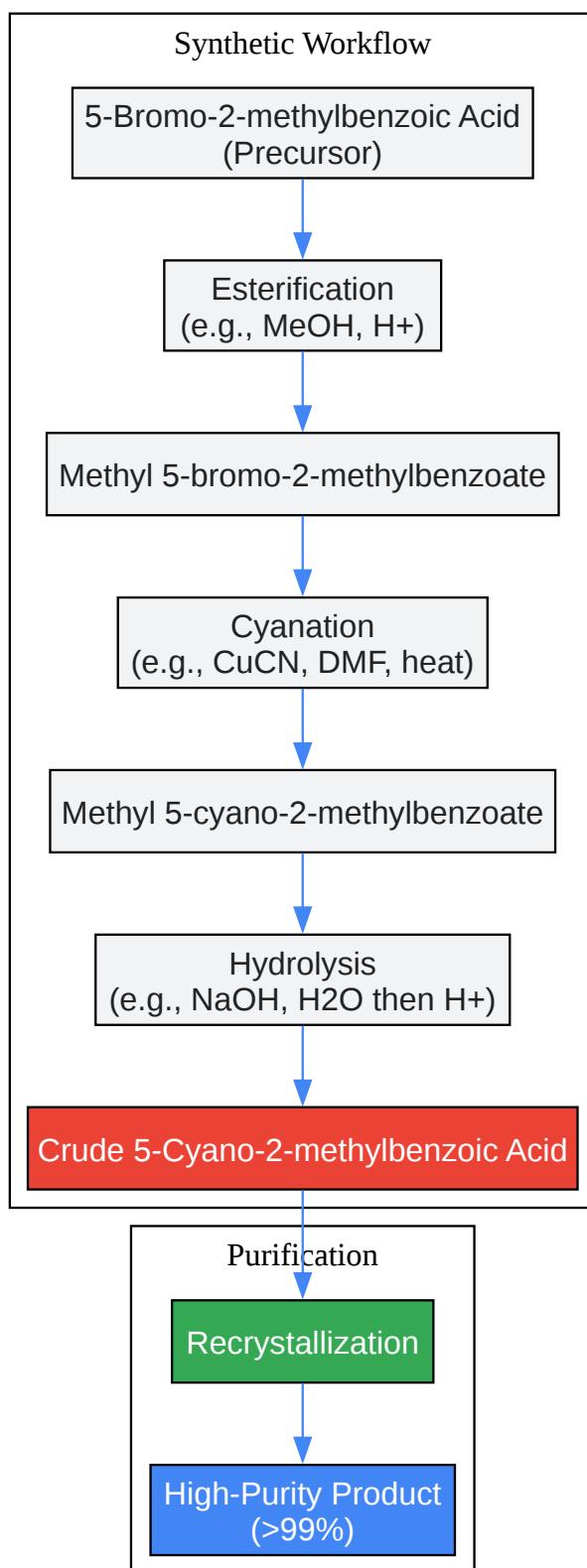
Section 1: Sourcing High-Purity 5-Cyano-2-methylbenzoic Acid: A Supplier Overview

Selecting a reliable supplier is the first critical step in ensuring the quality of your starting material. A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) detailing the purity, method of analysis, and levels of known impurities. While many suppliers exist, the following table summarizes several recognized vendors.

Table 1: Comparison of Commercial Suppliers for **5-Cyano-2-methylbenzoic Acid**

Supplier	CAS Number	Stated Purity	Available Documentation	Notes
Sigma-Aldrich (Merck)	1975-54-8	≥98%	Certificate of Analysis, SDS	A globally recognized supplier with robust quality control systems. [1]
BLD Pharm	1975-54-8	Not specified; analytical data available	NMR, HPLC, LC-MS, UPLC	Provides access to detailed analytical spectra for their batches upon request. [2]
AOBChem	1261758-80-8*	Not specified	Online price list	Provides smaller quantities suitable for initial R&D work. [3]
ChemicalBook Aggregators	1975-54-8	Typically ≥99%	Varies by listed supplier	An aggregator platform listing multiple suppliers, primarily from China. Purity and documentation must be verified for each individual vendor. [4] [5]

*Note: AOBChem lists a different CAS number for a structurally similar compound. Researchers should verify the structure and CAS number before purchase.


Expert Insight: Always request a lot-specific CoA before purchasing. The stated purity on a website is indicative, but the CoA provides the actual analytical results for the batch you will receive.

Section 2: Achieving High Purity: Synthesis and Purification

Understanding the synthetic origin of **5-Cyano-2-methylbenzoic acid** is crucial for anticipating potential impurities. A common and effective strategy involves the cyanation of a halogenated precursor, such as 5-Bromo-2-methylbenzoic acid.

Illustrative Synthetic Pathway

The diagram below outlines a plausible synthetic workflow, which is a cornerstone for producing many cyanobenzoic acid derivatives.^{[6][7]}

[Click to download full resolution via product page](#)

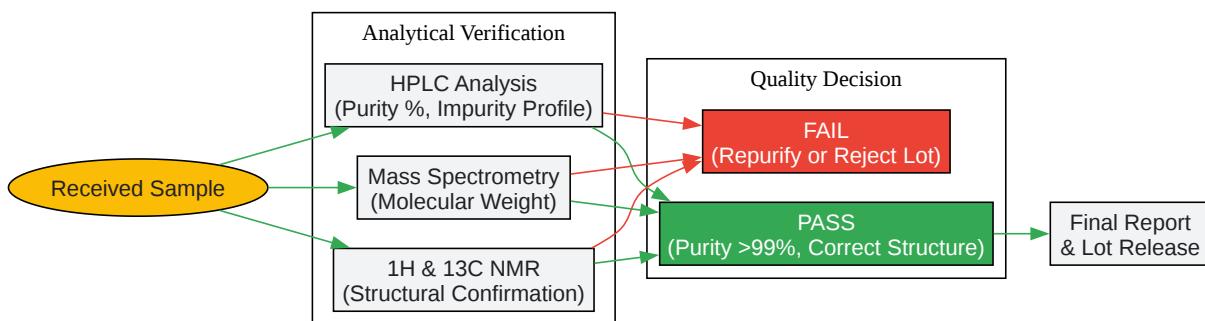
Caption: Plausible synthesis and purification workflow.

Field-Proven Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility between the target compound and its impurities.^[6]

Rationale: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling). For benzoic acid derivatives, polar protic solvents like ethanol or solvent/anti-solvent systems like ethanol/water are often effective.

Step-by-Step Methodology:


- **Solvent Selection:** Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water).
- **Dissolution:** Place the crude **5-Cyano-2-methylbenzoic acid** in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield upon cooling.
- **Decolorization (Optional):** If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and briefly heat.
- **Hot Filtration (Optional):** If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
- **Crystallization:** Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the precipitation of the product.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

- Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity should be re-assessed post-purification.

Section 3: Quality Control & Purity Verification: A Multi-Technique Approach

Relying solely on a supplier's CoA is insufficient for rigorous scientific work. Independent verification is a self-validating step that ensures trustworthiness. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment of purity and identity.[8][9][10]

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for intermediates.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of non-volatile organic compounds due to its high resolution and sensitivity.[10][11]

Principle: Reversed-phase HPLC separates compounds based on their polarity. A polar mobile phase is run through a nonpolar stationary phase (e.g., C18). Nonpolar compounds are retained longer on the column, while polar compounds elute more quickly. For acidic compounds like **5-Cyano-2-methylbenzoic acid**, acidifying the mobile phase ensures the compound is in its neutral, protonated form, leading to better peak shape and reproducible retention.

Detailed Methodology:

- Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
- Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (ACS grade).
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Phosphoric acid in Water.
 - Mobile Phase B: Acetonitrile.
- Chromatographic Conditions:
 - Gradient: A typical gradient might run from 30% B to 95% B over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm (or a wavelength determined by a UV scan).
 - Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water.
- Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC is excellent for purity, NMR spectroscopy is unparalleled for confirming the chemical structure.[10][12]

Principle: ^1H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This allows for unambiguous confirmation that the purchased material is indeed **5-Cyano-2-methylbenzoic acid**.

Detailed Methodology:

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and show the acidic proton.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the deuterated solvent in an NMR tube.
- Data Acquisition: Acquire a standard ^1H spectrum.
- Expected ^1H NMR Signals (in DMSO-d₆):
 - A singlet for the methyl (CH₃) protons (~2.4-2.6 ppm).
 - Three distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the benzene ring.
 - A broad singlet for the carboxylic acid (COOH) proton (>12 ppm).
- Analysis: The presence of unexpected signals indicates impurities. The integration of impurity signals relative to the main compound can provide a semi-quantitative purity assessment.

Section 4: Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

- Personal Protective Equipment (PPE): Always handle **5-Cyano-2-methylbenzoic acid** in a well-ventilated area or fume hood. Wear safety glasses, a lab coat, and nitrile gloves.
- Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
- Handling: Avoid creating dust. In case of skin or eye contact, rinse immediately and thoroughly with water.

Conclusion

The acquisition and use of high-purity **5-Cyano-2-methylbenzoic acid** demand a systematic and rigorous approach. This guide provides the necessary framework for researchers and drug developers to confidently source this key intermediate, verify its quality through established analytical protocols, and handle it safely. By integrating these practices—from critical supplier evaluation to independent analytical verification—scientific teams can build a foundation of quality and reliability, ultimately accelerating their research and development timelines.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- AOBChem USA. (n.d.). 2-Cyano-5-methylbenzoic acid.
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Blog. (2025). What analytical methods can be used for O - Methylbenzoic Acid?.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1975-54-8|5-Cyano-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. aobchem.com [aobchem.com]
- 4. 5-Cyano-2-methyl-benzoic acid suppliers & manufacturers in China [m.chemicalbook.com]
- 5. 5-Cyano-2-methyl-benzoic acid | 1975-54-8 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What analytical methods can be used for O - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- To cite this document: BenchChem. [Commercial suppliers of high-purity 5-Cyano-2-methylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171804#commercial-suppliers-of-high-purity-5-cyano-2-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com